3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Overview
Description
A compound’s description usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of chemical reactions.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
1. Structural Analysis and Synthesis
A study by Low et al. (2002) explored the supramolecular hydrogen-bonded structures of compounds closely related to 3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine, emphasizing their crystallization and molecular arrangement (Low et al., 2002). Massa et al. (1984) reported on the synthesis of derivatives of this compound, detailing the chemical processes involved (Massa et al., 1984).
2. Novel Compound Development
Innovative strategies for synthesizing pyrrolo[3,4-d][1,2]diazepines, which are analogs of the discussed compound, were developed by Kharaneko & Bogza (2013). This research aimed at expanding the range of medicinal compounds (Kharaneko & Bogza, 2013). Additionally, Palazzino et al. (1989) synthesized related tricyclic systems potentially useful as antitumor agents (Palazzino et al., 1989).
3. Chemical Reactivity and Modifications
Studies by Kamata & Tsuge (1986) and Joséalves et al. (2000) focused on the chemical reactivity of derivatives and the formation of complex compounds, which could be crucial for developing new pharmaceuticals or industrial chemicals (Kamata & Tsuge, 1986); (Joséalves et al., 2000).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound. It could include suggesting modifications to its structure to enhance its properties or finding new applications for it.
Please note that the availability of this information depends on how extensively the compound has been studied. For a less known compound, not all of this information may be available. If you have a specific compound in mind that is well-studied, I may be able to provide more detailed information.
properties
IUPAC Name |
5-methyl-3,9-diphenyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-16-19-15-23-21(17-9-4-2-5-10-17)20-13-8-14-25(20)22(19)26(24-16)18-11-6-3-7-12-18/h2-14,21,23H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNYEWOKIPVJSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1CNC(C3=CC=CN32)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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